1-(2,4-Dihydroxy-5-nitrophenyl)ethanone 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 3328-77-6
VCID: VC21324833
InChI: InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)3-7(5)11/h2-3,11-12H,1H3
SMILES: CC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]
Molecular Formula: C8H7NO5
Molecular Weight: 197.14 g/mol

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

CAS No.: 3328-77-6

Cat. No.: VC21324833

Molecular Formula: C8H7NO5

Molecular Weight: 197.14 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone - 3328-77-6

Specification

CAS No. 3328-77-6
Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
IUPAC Name 1-(2,4-dihydroxy-5-nitrophenyl)ethanone
Standard InChI InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)3-7(5)11/h2-3,11-12H,1H3
Standard InChI Key YDIKNQXUAAPWCX-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]
Canonical SMILES CC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]

Introduction

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone, also known as 2',4'-dihydroxy-5'-nitroacetophenone, is a nitro-catechol compound that has garnered significant attention in scientific research due to its potent and selective inhibitory effects on the enzyme catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolism of catecholamine neurotransmitters such as dopamine, adrenaline, and noradrenaline. By inhibiting COMT, 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone increases the availability of these neurotransmitters, which has potential implications for treating neurological disorders .

Chemical Data

PropertyValue
Molecular FormulaC₈H₇NO₅
Molecular Weight197.15 g/mol
CAS Number3328-77-6
Synonyms2',4'-Dihydroxy-5'-nitroacetophenone; 5-Nitroresacetophenone; NSC 3928

Synthesis Methods

The synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone typically involves the nitration of phenolic derivatives. This process requires careful control of reaction conditions, including temperature and concentration of reagents, to optimize yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone acts as a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the breakdown of catecholamine neurotransmitters. By inhibiting this enzyme, it increases the availability of dopamine and other neurotransmitters, which could be beneficial in the treatment of neurological disorders.

Mechanism of Action

  • Enzyme Inhibition: The compound binds to the active site of COMT, preventing the methylation process of catecholamines.

  • Neurotransmitter Levels: This inhibition leads to increased levels of dopamine and norepinephrine in the brain.

Applications and Future Research Directions

Given its biological activity, 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone has potential applications in the development of treatments for neurological disorders. Further research is needed to explore its therapeutic potential fully and to understand its effects in various biological systems.

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